2-Methyl-3-(trifluoromethyl)phenylboronic acid
Overview
Description
2-Methyl-3-(trifluoromethyl)phenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a precursor commonly used in the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of 2-Methyl-3-(trifluoromethyl)phenylboronic acid involves running a tenfold residence time, after which samples are collected and analyzed in GC-MS . It is also used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .Molecular Structure Analysis
The molecular formula of 2-Methyl-3-(trifluoromethyl)phenylboronic acid is C8H8BF3O2 . The molecular weight is 203.96 g/mol . The InChI is 1S/C8H8BF3O2/c1-5-6 (8 (10,11)12)3-2-4-7 (5)9 (13)14/h2-4,13-14H,1H3 .Chemical Reactions Analysis
2-Methyl-3-(trifluoromethyl)phenylboronic acid is involved in Suzuki-Miyaura cross-coupling reactions . It is also used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-3-(trifluoromethyl)phenylboronic acid include a molecular weight of 203.96 g/mol , hydrogen bond donor count of 2 , hydrogen bond acceptor count of 5 , and a rotatable bond count of 1 .Scientific Research Applications
Catalytic Applications
2-Methyl-3-(trifluoromethyl)phenylboronic acid and its derivatives have been utilized as catalysts in various organic transformations. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid has shown high effectiveness in catalyzing dehydrative amidation between carboxylic acids and amines, crucial for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018). Furthermore, phenylboronic acids have acted as efficient catalysts for the synthesis of tetrahydrobenzo[b]pyrans, a reaction benefiting from operational simplicity and minimal environmental impact (Nemouchi, Boulcina, Carboni, & Debache, 2012).
Antibacterial Activity
Research has also explored the antibacterial properties of phenylboronic acid derivatives. A study on (trifluoromethoxy)phenylboronic acids evaluated their antimicrobial efficacy against Escherichia coli and Bacillus cereus, highlighting the potential of these compounds in addressing bacterial infections (Adamczyk-Woźniak et al., 2021).
Nanotechnology and Drug Delivery
In nanotechnology and drug delivery systems, phenylboronic acid-functionalized polymers have shown promise. For instance, nanoparticles developed for improving nasal adsorption of insulin demonstrated non-cytotoxicity and efficient drug delivery capabilities, marking a significant step towards non-invasive insulin administration (Cheng et al., 2012). Another study presented phenylboronic acid-functionalized micelles targeting HepG2 cells, suggesting a novel approach for cancer therapy by enhancing drug uptake in specific cell lines (Zhang et al., 2013).
Safety And Hazards
properties
IUPAC Name |
[2-methyl-3-(trifluoromethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c1-5-6(8(10,11)12)3-2-4-7(5)9(13)14/h2-4,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYGREFYJFYOII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(F)(F)F)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659371 | |
Record name | [2-Methyl-3-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(trifluoromethyl)phenylboronic acid | |
CAS RN |
947533-86-0 | |
Record name | [2-Methyl-3-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-3-(trifluoromethyl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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